

Synthesis and Isotopic Labeling of Cabotegravir-d5: A Technical Guide

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Compound of Interest

Compound Name: Cabotegravir-d5

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This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of **Cabotegravir-d5**, a deuterated analog of the potent HIV-1 integrase strand transfer inhibitor, Cabotegravir. This document details a probable synthetic pathway, experimental protocols, and relevant data for the preparation of this important internal standard used in pharmacokinetic and analytical studies.

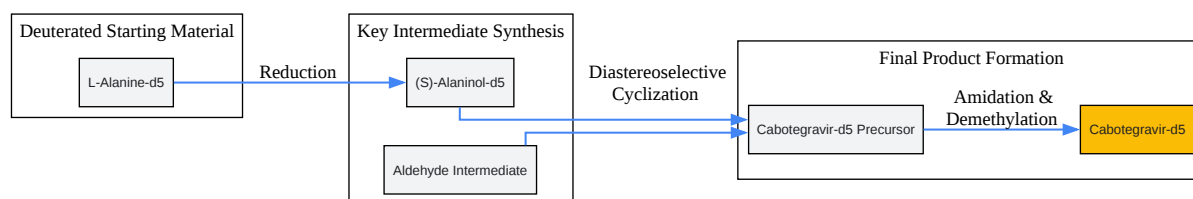
Introduction

Cabotegravir-d5 serves as a crucial internal standard for the accurate quantification of Cabotegravir in biological matrices by mass spectrometry.^{[1][2]} The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug without significantly altering its chemical properties. The IUPAC name, (3S, 11aR)-N-(2, 4-difluorobenzyl)-6-hydroxy-3-(methyl-d3)-5, 7-dioxo-2, 3, 5, 7, 11, 11a-hexahydrooxazolo[3, 2-a]pyrido[1, 2-d]pyrazine-2, 2-d2-8-carboxamide, indicates that three deuterium atoms are located on the methyl group and two are on the oxazolo ring of the molecule.^[1]

Synthesis Pathway

The synthesis of **Cabotegravir-d5** is predicated on the established synthetic routes for Cabotegravir, with the key modification being the use of a deuterated starting material to

introduce the isotopic labels. The diastereoselective formation of the oxazolidine ring is a critical step in the overall synthesis.



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Figure 1: Proposed synthesis pathway for **Cabotegravir-d5**.

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of **Cabotegravir-d5**. These protocols are based on established literature for the synthesis of Cabotegravir and have been adapted for the introduction of deuterium labels.

Preparation of (S)-Alaninol-d5

The synthesis of the crucial deuterated starting material, (S)-Alaninol-d5, can be achieved through the reduction of commercially available L-Alanine-d5.

Materials:

- L-Alanine-d5
- Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
- Anhydrous tetrahydrofuran (THF)
- Deuterated water (D₂O) for quenching (optional, to maintain deuterium integrity)
- Standard workup and purification reagents

Procedure:

- A suspension of L-Alanine-d5 is slowly added to a stirred solution of LiAlH_4 in anhydrous THF at 0 °C under an inert atmosphere.
- The reaction mixture is then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- The reaction is carefully quenched by the slow addition of D_2O (or H_2O) followed by an aqueous base solution.
- The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.
- The crude (S)-Alaninol-d5 is purified by distillation or chromatography to yield the desired product.

Synthesis of the Aldehyde Intermediate

The aldehyde intermediate is a common precursor in the synthesis of Cabotegravir. Its preparation involves a multi-step sequence starting from simpler building blocks, as detailed in the literature.^{[3][4]}

Diastereoselective Cyclization to form the Cabotegravir-d5 Precursor

This critical step involves the reaction of the aldehyde intermediate with (S)-Alaninol-d5 to form the oxazolidine ring with high diastereoselectivity.^[4]

Materials:

- Aldehyde Intermediate
- (S)-Alaninol-d5
- Magnesium triflate ($\text{Mg}(\text{OTf})_2$) or other Lewis acid catalyst
- Acetonitrile (CH_3CN) or other suitable solvent

Procedure:

- The aldehyde intermediate is dissolved in acetonitrile.
- (S)-Alaninol-d5 is added to the solution.
- The Lewis acid catalyst, such as $\text{Mg}(\text{OTf})_2$, is added, and the mixture is stirred at a controlled temperature.
- The reaction progress is monitored by HPLC or LC-MS.
- Upon completion, the reaction is worked up by quenching, extraction, and purification by chromatography to isolate the **Cabotegravir-d5** precursor.

Final Amidation and Demethylation to Yield Cabotegravir-d5

The final steps involve the amidation of the precursor with 2,4-difluorobenzylamine followed by demethylation to yield the final product, **Cabotegravir-d5**.^[3]

Materials:

- **Cabotegravir-d5** Precursor
- 2,4-Difluorobenzylamine
- Coupling agents (e.g., EDCI, HOBt)
- Demethylating agent (e.g., lithium bromide)
- Appropriate solvents (e.g., DMF, THF)

Procedure:

- The **Cabotegravir-d5** precursor is dissolved in a suitable solvent like DMF.
- A coupling agent and 2,4-difluorobenzylamine are added, and the reaction is stirred until amidation is complete.

- The intermediate amide is isolated and then subjected to demethylation using a reagent such as lithium bromide in a solvent like THF.
- The final product, **Cabotegravir-d5**, is purified by crystallization or chromatography.

Data Presentation

The following tables summarize the key quantitative data for **Cabotegravir-d5**.

Table 1: Physicochemical Properties of **Cabotegravir-d5**

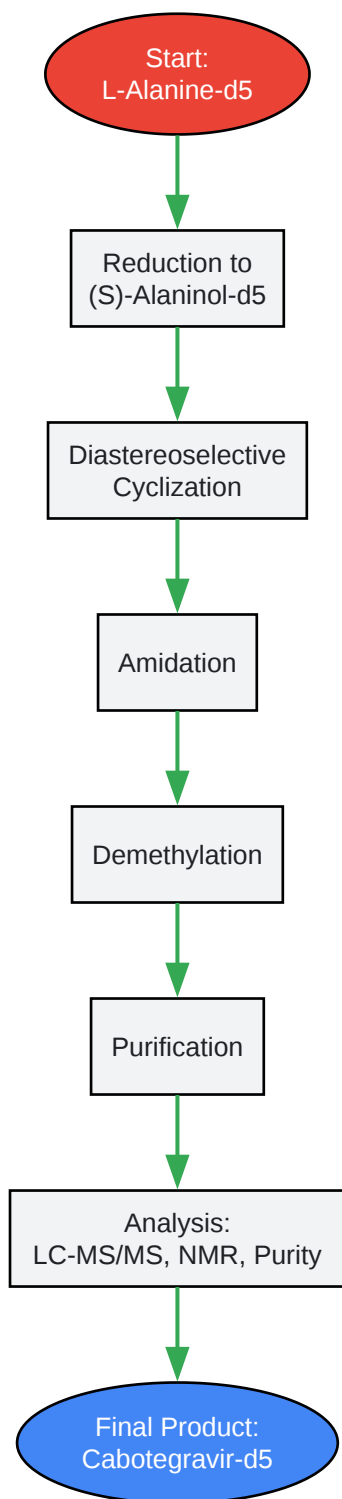
Property	Value	Reference
IUPAC Name	(3S, 11aR)-N-(2, 4-difluorobenzyl)-6-hydroxy-3-(methyl-d3)-5, 7-dioxo-2, 3, 5, 7, 11, 11a-hexahydrooxazolo[3, 2-a]pyrido[1, 2-d]pyrazine-2, 2-d2-8-carboxamide	[1]
CAS Number	2750534-77-9	[2]
Molecular Formula	C ₁₉ H ₁₂ D ₅ F ₂ N ₃ O ₅	[2]
Molecular Weight	410.4 g/mol	[2]
Isotopic Purity	≥99% deuterated forms (d ₁ -d ₅)	[2]

Table 2: Analytical Data for **Cabotegravir-d5**

Analytical Technique	Parameter	Value	Reference
LC-MS/MS	Precursor Ion (m/z)	410.4	[5]
	Product Ion (m/z)	379.2	[5]
	Purity (HPLC)	≥99.94%	[5]
	Solubility	Soluble in DMSO and Methanol	[2]

Experimental Workflow Visualization

The overall experimental workflow for the synthesis and analysis of **Cabotegravir-d5** is depicted below.



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